tert-Butyl[(furan-2-yl)methyl]oxophosphanium
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Overview
Description
tert-Butyl[(furan-2-yl)methyl]oxophosphanium is an organophosphorus compound that features a tert-butyl group, a furan ring, and an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(furan-2-yl)methyl]oxophosphanium typically involves the reaction of tert-butylphosphine with a furan derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(furan-2-yl)methyl]oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to a phosphine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
tert-Butyl[(furan-2-yl)methyl]oxophosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which tert-Butyl[(furan-2-yl)methyl]oxophosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxophosphanium moiety can act as a Lewis base, coordinating with metal centers in enzymes or other proteins, thereby modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl isocyanide: Similar in having a tert-butyl group but differs in the functional group (isocyanide vs. oxophosphanium).
tert-Butyl methyl ether: Shares the tert-butyl group but has an ether linkage instead of a furan ring.
tert-Butyl glycidyl ether: Contains a tert-butyl group and an epoxide ring, differing from the furan structure.
Properties
CAS No. |
62754-74-9 |
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Molecular Formula |
C9H14O2P+ |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
tert-butyl-(furan-2-ylmethyl)-oxophosphanium |
InChI |
InChI=1S/C9H14O2P/c1-9(2,3)12(10)7-8-5-4-6-11-8/h4-6H,7H2,1-3H3/q+1 |
InChI Key |
IYGRTUUMSGRHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[P+](=O)CC1=CC=CO1 |
Origin of Product |
United States |
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